molecular formula C19H16ClN3O2 B15096612 3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B15096612
M. Wt: 353.8 g/mol
InChI Key: RWTDUUWFTRDCSJ-UHFFFAOYSA-N
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Description

3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrroloquinoline core, which is a fused ring system containing both pyrrole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrroloquinoline Core: The pyrroloquinoline core can be synthesized through a cyclization reaction.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using benzoyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced pyrroloquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced pyrroloquinoline derivatives.

    Substitution: Substituted pyrroloquinoline derivatives with various functional groups.

Scientific Research Applications

3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is unique due to the presence of both chloro and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

3-chloro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C19H16ClN3O2/c1-25-16-6-5-12-9-13-7-8-23(18(13)21-17(12)11-16)22-19(24)14-3-2-4-15(20)10-14/h2-6,9-11H,7-8H2,1H3,(H,22,24)

InChI Key

RWTDUUWFTRDCSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=CC(=CC=C4)Cl)C=C2C=C1

Origin of Product

United States

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